molecular formula C19H18FN3O3 B2617738 N-(2-fluorophenyl)-3-(3-methylbutanamido)furo[3,2-b]pyridine-2-carboxamide CAS No. 946224-29-9

N-(2-fluorophenyl)-3-(3-methylbutanamido)furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B2617738
CAS No.: 946224-29-9
M. Wt: 355.369
InChI Key: DGNLNQCDYNYKLS-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-(3-methylbutanamido)furo[3,2-b]pyridine-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a furo[3,2-b]pyridine core, a fluorophenyl group, and a 3-methylbutanamido side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-(3-methylbutanamido)furo[3,2-b]pyridine-2-carboxamide typically involves multi-step organic synthesis. A common synthetic route may include:

    Formation of the Furo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and appropriate electrophiles.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a fluorine atom is introduced to the phenyl ring.

    Attachment of the 3-Methylbutanamido Side Chain: This can be done through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3-(3-methylbutanamido)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert amides to amines or reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorophenyl group or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-(2-fluorophenyl)-3-(3-methylbutanamido)furo[3,2-b]pyridine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound can be used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-(3-methylbutanamido)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the furo[3,2-b]pyridine core may facilitate binding to these targets, modulating their activity. The exact pathways and targets would depend on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-3-(3-methylbutanamido)furo[3,2-b]pyridine-2-carboxamide
  • N-(2-bromophenyl)-3-(3-methylbutanamido)furo[3,2-b]pyridine-2-carboxamide
  • N-(2-methylphenyl)-3-(3-methylbutanamido)furo[3,2-b]pyridine-2-carboxamide

Uniqueness

N-(2-fluorophenyl)-3-(3-methylbutanamido)furo[3,2-b]pyridine-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, alter its lipophilicity, and affect its binding affinity to biological targets compared to its chloro, bromo, or methyl analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(2-fluorophenyl)-3-(3-methylbutanoylamino)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c1-11(2)10-15(24)23-17-16-14(8-5-9-21-16)26-18(17)19(25)22-13-7-4-3-6-12(13)20/h3-9,11H,10H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNLNQCDYNYKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(OC2=C1N=CC=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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